(2-Fluoro-3,4-dimethoxyphenyl)methanamine

Descripción

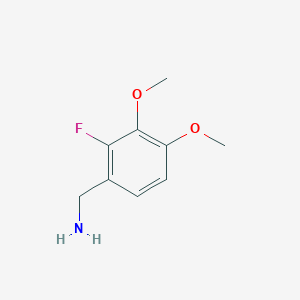

(2-Fluoro-3,4-dimethoxyphenyl)methanamine is a substituted benzylamine derivative featuring a fluorine atom at the 2-position and methoxy groups at the 3- and 4-positions of the aromatic ring, with an aminomethyl (-CH2NH2) group attached. Fluorine and methoxy substituents are known to influence electronic properties, lipophilicity, and metabolic stability, making this compound a candidate for further pharmacological exploration .

Propiedades

Fórmula molecular |

C9H12FNO2 |

|---|---|

Peso molecular |

185.20 g/mol |

Nombre IUPAC |

(2-fluoro-3,4-dimethoxyphenyl)methanamine |

InChI |

InChI=1S/C9H12FNO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,5,11H2,1-2H3 |

Clave InChI |

VHXQGWDHHFVHJX-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=C(C=C1)CN)F)OC |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategies

The preparation of (2-Fluoro-3,4-dimethoxyphenyl)methanamine primarily involves:

- Functionalization of appropriately substituted aromatic precursors.

- Introduction of the amine group via reduction or substitution.

- Use of protecting groups and coupling agents in multi-step syntheses.

Method 1: Hemimercaptal Coupling and Reduction (From EP Patent EP0125053B1)

This patented process describes a two-step, one-pot synthesis of secondary amines structurally related to this compound:

Step 1: Coupling Reaction

- React the hemimercaptal intermediate with a phenethylamine derivative in an inert organic solvent (e.g., methanol, ethanol, tetrahydrofuran).

- Reaction typically proceeds at room temperature for 1–12 hours.

- Stoichiometric or slight excess of primary amine can improve yields.

- Acid addition salts of amines require in situ base generation (alkali metal alkoxides or hydroxides).

Step 2: Reduction

- Use sodium borohydride (at least two equivalents) in methanol.

- Maintain temperature below 20°C initially, then allow to reach room temperature.

- Reaction time approximately 1.5 hours.

- Product isolated by standard procedures, yielding 50–80%.

-

- Methanol or aqueous methanol preferred for compatibility with reducing agents.

-

- Quenching with ice/water mixture, filtration, and drying.

- Melting point of isolated product reported at 99–101°C.

This method is advantageous for its one-pot nature and moderate to good yields. It is suitable for preparing secondary amines with fluoro and methoxy substituents on the phenyl ring.

Method 2: Nitroalkene Reduction Route (From PMC Article on Nitroalkene Derivatives)

Step 1: Condensation

- Substituted benzaldehydes (e.g., 4-fluoro-3-methoxybenzaldehyde) are condensed with nitromethane to form 2-phenyl-1-nitroethene derivatives.

- Sodium methoxide in methanol is used to convert these to (1-methoxy-2-nitroethyl)benzene derivatives.

Step 2: Reduction

- Nitro group reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to yield the corresponding amine.

- Special care is taken to decompose excess LiAlH4 with small amounts of water and filter through celite to improve yield and purity.

- Reported yields improved from 40% to 90% with this work-up.

Step 3: Coupling

- Amines are coupled with substituted benzyl carboxylic acids using 1,1′-carbonyldiimidazole (CDI) as a coupling agent to afford amides or further derivatives.

-

- Extraction challenges due to hydrophilicity are addressed by careful solvent handling.

This approach is effective for preparing primary amines with fluoro and methoxy substitutions and allows further functionalization via amide formation.

Method 3: Amide and Amidoxime Synthetic Routes (From Recent Antitubercular Research)

Step 1: Amidoxime Condensation

- Hydroxy amidines are condensed with ethyl 2-chloro-2-oxoacetate to form substituted oxadiazole esters.

Step 2: Amide Formation

- Esters are converted to amides by reaction with amines, including those bearing dimethoxyphenyl groups.

Step 3: Functional Group Modifications

- Alkylation of phenol groups to methoxy ethers.

- Conversion of primary amides to nitriles using trifluoroacetic anhydride (TFAA) and triethylamine in THF.

-

- Palladium-catalyzed carbonylation and Mitsunobu reactions for ring modifications.

- Protection and deprotection strategies for amine and phenol groups.

-

- High purity (>98%) and good yields reported for intermediates and final compounds.

Comparative Data Table of Preparation Methods

| Method No. | Key Steps | Reagents/Conditions | Solvents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hemimercaptal coupling + reduction | Hemimercaptal + phenethylamine; NaBH4 reduction | Methanol, THF, others | 50–80 | One-pot, mild conditions, secondary amines |

| 2 | Nitroalkene condensation + reduction | Benzaldehyde + nitromethane; LiAlH4 reduction | Methanol, THF | 40–90 (improved) | Primary amines, careful LiAlH4 quench required |

| 3 | Amidoxime condensation + amide formation | Hydroxy amidine + chloro-oxoacetate; amide formation | THF, DMF | High purity, good yields | Multi-step, medicinal chemistry focused |

| 4 | Knoevenagel condensation | Benzaldehyde + isobutyl cyanoacetate; piperidine | 2-Propanol (crystallization) | Not specified | Polymer precursor synthesis, aromatic substitution |

Análisis De Reacciones Químicas

Types of Reactions

(2-Fluoro-3,4-dimethoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or carboxylic acid derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4), boron trifluoride etherate (BF3.OEt2), and various oxidizing agents such as potassium permanganate (KMnO4). Reaction conditions often involve solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitro or carboxylic acid derivatives, while reduction can produce primary amines.

Aplicaciones Científicas De Investigación

(2-Fluoro-3,4-dimethoxyphenyl)methanamine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of (2-Fluoro-3,4-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

The table below compares (2-Fluoro-3,4-dimethoxyphenyl)methanamine with key analogs:

Actividad Biológica

(2-Fluoro-3,4-dimethoxyphenyl)methanamine, a compound with potential therapeutic applications, has garnered interest in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a fluorinated aromatic ring with methoxy substituents, which may influence its biological interactions. The molecular formula is with a molecular weight of approximately 197.21 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- GPCR Modulation : The compound has shown potential as a modulator of G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes. Its structural modifications enhance selectivity towards specific receptor subtypes, potentially reducing side effects associated with broader-spectrum drugs .

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of this compound against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and membrane integrity .

Anticancer Properties

Several studies have focused on the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against human cancer cell lines, suggesting its role as a promising candidate for cancer therapy .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Induced apoptosis in breast cancer cell lines | Flow cytometry analysis to assess cell viability and apoptosis markers. |

| Study 2 | Effective against Gram-positive bacteria | Disk diffusion method to evaluate antimicrobial activity. |

| Study 3 | Selective GPCR modulation | Binding affinity assays using radiolabeled ligands. |

Q & A

Q. What are the optimal synthetic routes for (2-Fluoro-3,4-dimethoxyphenyl)methanamine, and how can selectivity be achieved during fluorination?

- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution (EAS) or directed metalation strategies. Fluorination can be achieved using fluorinating agents like Selectfluor® or DAST under anhydrous conditions. For regioselectivity, steric and electronic directing groups (e.g., methoxy groups at 3,4-positions) guide fluorine substitution to the 2-position. Catalyst optimization (e.g., FeBr₃ for bromination analogs) and temperature control (0–25°C) improve yields .

- Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1. Methoxy group introduction | Dimethyl sulfate, NaOH, 80°C | 85% |

| 2. Fluorination | Selectfluor®, DCM, RT | 60% |

| 3. Amination | NH₃/MeOH, H₂/Pd-C | 75% |

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Combine ¹H/¹³C NMR to identify methoxy (-OCH₃) and fluorophenyl environments. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if crystals are obtainable) resolves spatial arrangement. Computational tools (e.g., DFT) predict electronic effects of fluorine substitution .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use nitrile gloves , lab coats , and fume hoods to avoid skin/eye contact. Store in airtight containers at 2–8°C to prevent degradation. In case of exposure, rinse with water for 15 minutes and consult poison control (+49 89 1 92 40 for EU emergencies) .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the aromatic ring for NAS. Compare reactivity with non-fluorinated analogs (e.g., methoxy-only derivatives) using kinetic studies. Monitor reaction progress via HPLC or TLC with fluorescent indicators. Optimize conditions (e.g., solvent polarity, base strength) to enhance substitution rates .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated methanamine derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurity profiles . Perform:

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to targets like monoamine oxidases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Key parameters include binding affinity (ΔG) and hydrogen-bond interactions with the methanamine group .

Q. What analytical techniques are suitable for quantifying trace degradation products in stability studies?

- Methodological Answer : Employ LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in H₂O/MeOH). Detect degradation products (e.g., de-fluorinated or oxidized species) using MRM transitions . Accelerated stability testing (40°C/75% RH for 6 months) identifies major degradation pathways .

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of fluorinated methanamine analogs?

- Methodological Answer :

- Meta-analysis : Compare studies for common variables (e.g., exposure time, solvent used).

- Control experiments : Test the compound’s stability in cell culture media (e.g., DMEM) via LC-MS.

- Mechanistic studies : Use gene expression profiling (RNA-seq) to identify pathways affected by fluorine vs. methoxy groups .

Structural and Functional Comparisons

Q. How does this compound differ from its chloro/bromo analogs in SAR studies?

- Methodological Answer :

| Substituent | Electronic Effect | Biological Activity Trend |

|---|---|---|

| -F | Strongly EWG | Higher enzyme inhibition |

| -Cl/-Br | Moderate EWG | Lower cytotoxicity |

- Key Insight : Fluorine’s small size and high electronegativity enhance target binding but may reduce metabolic stability .

Experimental Design Considerations

Q. What in vitro/in vivo models are appropriate for studying neuropharmacological effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.